Physicochemical Properties of H-Gly-Gly-Phe-OH: An In-depth Technical Guide
Physicochemical Properties of H-Gly-Gly-Phe-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Gly-Gly-Phe-OH, a tripeptide composed of two glycine (B1666218) residues and a phenylalanine residue, is a molecule of significant interest in pharmaceutical sciences, particularly in the burgeoning field of antibody-drug conjugates (ADCs). Its specific sequence allows for enzymatic cleavage by proteases that are often upregulated in the tumor microenvironment, making it a valuable component as a cleavable linker. Understanding the physicochemical properties of this peptide is paramount for its effective synthesis, purification, formulation, and application in targeted drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of H-Gly-Gly-Phe-OH, details common experimental protocols for their determination, and illustrates its mechanism of action in ADCs.
Core Physicochemical Properties
The fundamental physicochemical properties of H-Gly-Gly-Phe-OH are summarized in the table below. These properties are crucial for predicting the peptide's behavior in various chemical and biological environments.
| Property | Value | Source(s) |
| Chemical Name | Glycyl-glycyl-L-phenylalanine | [] |
| CAS Number | 6234-26-0 | [] |
| Molecular Formula | C13H17N3O4 | [] |
| Molecular Weight | 279.30 g/mol | [] |
| Appearance | White powder | [] |
| Melting Point | 228-230 °C (with decomposition) | [] |
| Boiling Point | 647.1 ± 55.0 °C (Predicted) | [] |
| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [] |
| Storage Conditions | Store at -20°C | [] |
Solubility Profile
-
Aqueous Solutions: The peptide is expected to have some solubility in water, which can be influenced by pH. In acidic solutions (pH below the pI), the peptide will carry a net positive charge, and in basic solutions (pH above the pI), it will have a net negative charge, both of which can enhance solubility in aqueous media.
-
Organic Solvents: For peptides with hydrophobic residues that are difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used as a first step, followed by gradual dilution with an aqueous buffer.[2]
Acid-Base Properties (pKa Values)
Experimentally determined pKa values for H-Gly-Gly-Phe-OH are not widely published. However, the pKa values can be estimated based on the terminal functional groups, which are the primary ionizable groups in this tripeptide.
-
α-Carboxyl Group (C-terminus): The pKa is typically in the range of 2.1 to 3.5 .
-
α-Amino Group (N-terminus): The pKa is typically in the range of 7.7 to 9.1 .
The side chain of phenylalanine is non-ionizable. A study determining the acidic dissociation constants of similar dipeptides like glycylphenylalanine using potentiometric methods provides a reference for the expected pKa ranges.[3]
Experimental Protocols
The characterization of H-Gly-Gly-Phe-OH relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
Determination of Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides.[4][5]
-
Principle: The method separates the target peptide from impurities based on differences in hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6][7]
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is used.[5][7]
-
Stationary Phase: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide in an appropriate solvent, often the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B). The concentration is typically in the range of 0.2 to 1.0 mg/mL.[8]
-
Injection: Inject a defined volume (e.g., 1-5 µL) of the sample solution onto the column.[8]
-
Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 60% Solvent B over 20 minutes) at a constant flow rate.[5]
-
Detection: Monitor the eluent using a UV detector at a wavelength of 214-230 nm, which is optimal for detecting the peptide bond.[4][8]
-
Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and expressing it as a percentage.[5]
-
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[4][9]
-
Principle: The peptide is ionized, and its mass-to-charge ratio (m/z) is measured.
-
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.[9][10]
-
Procedure (MALDI-TOF):
-
Sample Preparation: Mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[11]
-
Crystallization: Allow the mixture to dry and co-crystallize.[11]
-
Analysis: The plate is inserted into the mass spectrometer. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their m/z ratio.
-
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of H-Gly-Gly-Phe-OH (279.30 Da), typically observed as the protonated molecule [M+H]⁺ at m/z 280.3.
Melting Point Determination
The melting point provides an indication of the purity of the peptide.
-
Principle: The temperature range over which the solid peptide transitions to a liquid is observed. Pure crystalline compounds typically have a sharp melting point range.
-
Instrumentation: A capillary melting point apparatus.
-
Procedure:
-
A small amount of the dry peptide powder is packed into a capillary tube to a height of 2-3 mm.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Assessment
A systematic approach is required to determine the solubility of a peptide.
-
Principle: The ability of the peptide to form a clear solution in a given solvent at a specific concentration is evaluated.
-
Procedure:
-
Start with a small, accurately weighed amount of the peptide.
-
Attempt to dissolve in sterile, purified water. Sonication can be used to aid dissolution.
-
If the peptide is insoluble in water, its overall charge at neutral pH should be considered. For H-Gly-Gly-Phe-OH, with a basic N-terminus and an acidic C-terminus, the overall charge is near neutral.
-
For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be tried first.[2]
-
Alternatively, if the peptide has a net positive charge (as H-Gly-Gly-Phe-OH would at acidic pH), a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA) can be used.[2]
-
If the peptide has a net negative charge (at basic pH), a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.
-
Observe for the formation of a clear, particle-free solution.
-
pKa Determination by Potentiometric Titration
This method is used to determine the dissociation constants of the ionizable groups.
-
Principle: The pH of a peptide solution is monitored as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the midpoints of the buffering regions.[12]
-
Instrumentation: A calibrated pH meter with an electrode and a burette.
-
Procedure:
-
Dissolve a known concentration of the peptide in water.
-
To determine the pKa of the carboxyl group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
-
To determine the pKa of the amino group, first, acidify the peptide solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.
-
Plot the pH versus the equivalents of base added.
-
The pKa values are determined from the inflection points of the resulting titration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of H-Gly-Gly-Phe-OH.
Caption: Workflow for Peptide Synthesis and Characterization.
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
H-Gly-Gly-Phe-OH often forms part of a larger linker sequence, such as Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal proteases like cathepsins.[13][14] This enzymatic cleavage is a critical step for the release of the cytotoxic payload within the target cancer cell.
Caption: ADC Mechanism with a Protease-Cleavable Linker.
Conclusion
H-Gly-Gly-Phe-OH possesses a defined set of physicochemical properties that are fundamental to its role in advanced drug delivery systems. While key parameters like molecular weight and melting point are well-documented, further experimental investigation into its solubility profile and pKa values would provide a more complete understanding for formulation scientists. The established protocols for peptide characterization ensure that this tripeptide can be reliably synthesized and analyzed for high-purity applications. Its function as a substrate for lysosomal proteases solidifies its importance as a cleavable linker in the design of next-generation antibody-drug conjugates, enabling targeted and controlled release of therapeutic agents.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. biovera.com.au [biovera.com.au]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. iphasebiosci.com [iphasebiosci.com]
